molecular formula C19H20N2O4S B11081876 3,8-Dimethyl-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2,7-dioxaspiro[4.4]nonane-1,6-dione

3,8-Dimethyl-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2,7-dioxaspiro[4.4]nonane-1,6-dione

Cat. No.: B11081876
M. Wt: 372.4 g/mol
InChI Key: ZCVUCXZVBWBEDO-UHFFFAOYSA-N
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Description

3,8-DIMETHYL-3-[2-(2-TOLUIDINO)-1,3-THIAZOL-4-YL]-2,7-DIOXASPIRO[44]NONANE-1,6-DIONE is a complex organic compound with a unique structure that includes a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-DIMETHYL-3-[2-(2-TOLUIDINO)-1,3-THIAZOL-4-YL]-2,7-DIOXASPIRO[4.4]NONANE-1,6-DIONE typically involves the reaction of 1,6-dioxaspiro[4.4]nonane-2,7-dione with 2-toluidine and a thiazole derivative under controlled conditions . The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,8-DIMETHYL-3-[2-(2-TOLUIDINO)-1,3-THIAZOL-4-YL]-2,7-DIOXASPIRO[4.4]NONANE-1,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3,8-DIMETHYL-3-[2-(2-TOLUIDINO)-1,3-THIAZOL-4-YL]-2,7-DIOXASPIRO[4.4]NONANE-1,6-DIONE has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an anticonvulsant agent.

    Materials Science: Its unique spirocyclic structure makes it a candidate for the development of novel polymers and materials with specific properties.

    Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3,8-DIMETHYL-3-[2-(2-TOLUIDINO)-1,3-THIAZOL-4-YL]-2,7-DIOXASPIRO[4.4]NONANE-1,6-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,8-DIMETHYL-3-[2-(2-TOLUIDINO)-1,3-THIAZOL-4-YL]-2,7-DIOXASPIRO[4.4]NONANE-1,6-DIONE is unique due to its combination of a spirocyclic structure with a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H20N2O4S

Molecular Weight

372.4 g/mol

IUPAC Name

3,8-dimethyl-3-[2-(2-methylanilino)-1,3-thiazol-4-yl]-2,7-dioxaspiro[4.4]nonane-1,6-dione

InChI

InChI=1S/C19H20N2O4S/c1-11-6-4-5-7-13(11)20-17-21-14(9-26-17)18(3)10-19(16(23)25-18)8-12(2)24-15(19)22/h4-7,9,12H,8,10H2,1-3H3,(H,20,21)

InChI Key

ZCVUCXZVBWBEDO-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CC(OC2=O)(C)C3=CSC(=N3)NC4=CC=CC=C4C)C(=O)O1

Origin of Product

United States

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